molecular formula C7H8N2O3 B8815170 5-Methoxy-3-methylpyrazine-2-carboxylic acid

5-Methoxy-3-methylpyrazine-2-carboxylic acid

Cat. No.: B8815170
M. Wt: 168.15 g/mol
InChI Key: HGVDDOIUOXVZGC-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylpyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-methoxy-3-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-4-6(7(10)11)8-3-5(9-4)12-2/h3H,1-2H3,(H,10,11)

InChI Key

HGVDDOIUOXVZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 105 mg (0.577 mmol) 5-methoxy-3-methyl-pyrazine-2-carboxylic acid methyl ester in 2.6 ml THF was cooled to 0. ° C., 0.635 ml (0.635 mmol) 1N sodium hydroxide was added dropwise and the mixture was stirred at room temperature for 1.5 h. After re-cooling to 0° C. 0.635 ml (0.635 mmol) 1N HCl and 1.2 ml toluene were added and the solvents were evaporated to provide the title compound together with sodium chloride as brownish solid. The mixture was used for coupling reactions without further purification.
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Quantity
0.635 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.635 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-methoxy-3-methylpyrazine-2-carboxylate (5.1 g, 28.0 mmol) in MeOH (50 mL) was added sodium hydroxide 1.0 N solution (30.8 mL, 30.8 mmol). The reaction was heated to 40° C. for 2 h. The reaction mixture was concentrated, diluted with water and pH adjusted to 4. The solid that precipitated was filtered and dried. The remaining acidic solution was extracted with EtOAc and DCM. The combined organics were dried with Na2SO4, and concentrated in vacuo to give another batch of solid. The solids were combined and dried to give 5-methoxy-3-methylpyrazine-2-carboxylic acid (4.5 g, 96% yield). 1H NMR (300 MHz, DMSO-d6) δ 13.00 (br. s., 1H), 8.18 (s, 1H), 3.96 (s, 3H), 2.67 (s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
30.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A flask was charged with sodium (0.813 g, 35.4 mmol), purged with Argon. and placed in a room temperature water bath. Methanol (47.7 mL, 1179 mmol) was added slowly. After 40 min, methyl 5-chloro-3-methylpyrazine-2-carboxylate (step 3, 2.2 g, 11.79 mmol) was added. The vessel was sealed and heated to 45° C. for 1.5 hs. Sodium hydroxide (1M, 12.97 mL, 12.97 mmol) was added and heating was continued for 1.5 hs. The reaction mixture was concentrated uncle reduced pressure and the residue was dissolved in a minimum amount of water (50 mL). The aqueous phase was extracted with diethyl ether (15 mL), which was discarded. The aqueous phase was acidified with HCl (5M, 11 mL, 55 mmol). The mixture was extracted with DCM (3×60 mL). The combined organic extracts were dried over MgSO4 and the filtrate was concentrated to afford the title compound (2.0 g, 100%). MS m/z=169 [M+H]+. Calculated for C7H8N2O3: 168. 1H NMR in CDCl3 δ: 10.70 (br, 1H), 7.98 (s, 1H), 4.00 (s, 3H), 2.91 (s, 3H).
Quantity
0.813 g
Type
reactant
Reaction Step One
Quantity
47.7 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
12.97 mL
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
reactant
Reaction Step Five
Yield
100%

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